Product packaging for 2,4-Dichloro-3-ethyl-6-nitrophenol(Cat. No.:CAS No. 99817-36-4)

2,4-Dichloro-3-ethyl-6-nitrophenol

Cat. No.: B1631114
CAS No.: 99817-36-4
M. Wt: 236.05 g/mol
InChI Key: YTVCECQSAPGJBB-UHFFFAOYSA-N
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Description

Significance of Phenolic Compounds in Organic Chemistry and Related Disciplines

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, represent a significant class of organic molecules. britannica.com Their unique chemical structure, particularly the direct attachment of the hydroxyl group to a benzene (B151609) ring, imparts distinct properties such as acidity and high reactivity. youtube.com Phenols are more acidic than alcohols due to the stabilization of the corresponding phenoxide ion through resonance. youtube.com This reactivity makes them versatile starting materials and intermediates in a vast array of chemical syntheses. britannica.com

In academic and industrial research, phenolic compounds are foundational. They serve as precursors for the synthesis of plastics, pharmaceuticals like aspirin, and explosives such as picric acid. britannica.com The hydroxyl group can be involved in hydrogen bonding, which influences their physical properties like boiling points and solubility. britannica.com Furthermore, the aromatic ring of phenols can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups and the creation of a wide array of substituted phenols. numberanalytics.com The study of phenolic compounds extends into various disciplines, with researchers investigating their antioxidant, anti-inflammatory, and antimicrobial properties for potential applications in health and food science. nih.govmdpi.comrsc.org

Overview of Nitro Compounds in Synthetic and Mechanistic Studies

Nitro compounds are organic molecules containing one or more nitro functional groups (—NO₂). wikipedia.org This group is strongly electron-withdrawing, a property that profoundly influences the reactivity of the molecule. wikipedia.orgmdpi.com The presence of a nitro group on an aromatic ring deactivates it towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.orgteachy.ai This activating effect is a cornerstone of their utility in organic synthesis. scispace.com

Historically, the focus on nitro compounds was for their use in explosives and as precursors to dyes. scispace.com However, in recent decades, research has increasingly shifted towards their role as versatile intermediates in the synthesis of complex organic molecules. scispace.comsci-hub.se The nitro group can be readily transformed into a variety of other functional groups, most importantly being its reduction to an amine (—NH₂). wikipedia.orgnumberanalytics.com This transformation is a critical step in the synthesis of many pharmaceuticals and fine chemicals. teachy.ainumberanalytics.com Mechanistic studies often focus on the kinetics and pathways of these reductions, which can proceed through intermediates like nitroso compounds and hydroxylamines. numberanalytics.comorientjchem.org The acidity of the alpha-carbon adjacent to the nitro group in aliphatic nitro compounds is another key feature, enabling a range of carbon-carbon bond-forming reactions. wikipedia.orgmdpi.com

Contextualizing 2,4-Dichloro-3-ethyl-6-nitrophenol within Broader Research Landscapes

The compound this compound is a multifaceted molecule that sits (B43327) at the intersection of several key areas of chemical research. As a substituted phenol (B47542), it is part of a large family of compounds with significant industrial and academic relevance. The presence of chlorine atoms and a nitro group further defines its chemical character and applications.

This compound is recognized as an important intermediate, particularly in the production of color film developers. researchgate.net Its synthesis is a subject of research, with methods developed to produce it in high purity and yield. One patented process involves the chlorination of 1-ethyl-4-nitrobenzene, followed by hydrolysis and acid treatment. google.com Another novel synthesis has been reported using trichloroisocyanuric acid (TCIA) for the chlorination step, which is described as a mild and environmentally friendly method. researchgate.net

The primary utility of this compound lies in its subsequent conversion to other valuable chemicals. Through reduction, the nitro group of this compound can be converted to an amino group, yielding 2,4-dichloro-3-ethyl-6-aminophenol. google.com This resulting aminophenol is a crucial intermediate for the synthesis of cyan couplers used in photographic papers. google.com The study of the hydrogenation of similar dichloronitrophenols, such as the conversion of 2,4-dichloro-6-nitrophenol (B1219690) to 2-amino-4,6-dichlorophenol, provides insight into the reaction conditions and catalysts that would be effective for this type of transformation. researchgate.net

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₈H₇Cl₂NO₃
Molecular Weight 236.05 g/mol
Melting Point 49-51 °C
Boiling Point (Predicted) 291.0 ± 35.0 °C
Density (Predicted) 1.509 ± 0.06 g/cm³
pKa (Predicted) 4.82 ± 0.50

Data sourced from ChemicalBook. chemicalbook.com

The study of this compound contributes to the broader field of chlorophenol research. Chlorophenols are a class of compounds that are of significant environmental interest due to their use as intermediates in the manufacturing of pesticides, dyes, and pharmaceuticals. nih.govnih.gov They can enter the environment through industrial waste and the degradation of other chlorinated compounds. nih.gov

Research into chlorophenols encompasses their synthesis, transformation, and environmental fate. unl.ptresearchgate.net The number and position of chlorine atoms on the phenol ring influence the compound's physical, chemical, and biological properties. unl.pt For instance, increasing the number of chlorine atoms generally decreases water solubility and increases the boiling point. cdc.gov The presence of chlorine atoms also makes these compounds more resistant to biodegradation. cdc.gov

The investigation of compounds like this compound provides specific examples that help to understand the complex chemistry of substituted phenols. For example, studies on the chlorination of phenols to produce compounds like 2,4-dichlorophenol (B122985) (a key environmental pollutant) help to elucidate the mechanisms by which these molecules are formed. researchgate.netresearchgate.net Furthermore, research into the degradation of chlorophenols, for instance through electrocatalytic methods, is an active area aimed at mitigating their environmental impact. acs.org

Table 2: List of Compounds Mentioned

Compound Name
2,4,5-trichlorophenol
2,4,6-Trichlorophenol
2,4-dichloro-3-ethyl-6-aminophenol
This compound
2,4-dichloro-6-nitrophenol
2,4-Dichlorophenol
2-amino-4,6-dichlorophenol
2-chlorophenol
Aspirin
Benzene
Butylated hydroxytoluene (BHT)
Caffeic acid
Carbolic acid
Chloroform
Cresol
Curcumin
Cyclohexanol
Gallic acid
n-hexylresorcinol
Nitric acid
Nitrobenzene
Nitroglycerin
p-nitrophenol
Pentachlorophenol
Phenol
Picric acid
Quercetin
Resorcinol
Resveratrol
Sulfuric acid
Toluene
Trichloroisocyanuric acid (TCIA)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Cl2NO3 B1631114 2,4-Dichloro-3-ethyl-6-nitrophenol CAS No. 99817-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-3-ethyl-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7Cl2NO3/c1-2-4-5(9)3-6(11(13)14)8(12)7(4)10/h3,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVCECQSAPGJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C(=C1Cl)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40888783
Record name Phenol, 2,4-dichloro-3-ethyl-6-nitro-
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Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

99817-36-4
Record name 2,4-Dichloro-3-ethyl-6-nitrophenol
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Record name Phenol, 2,4-dichloro-3-ethyl-6-nitro-
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Record name Phenol, 2,4-dichloro-3-ethyl-6-nitro-
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Record name Phenol, 2,4-dichloro-3-ethyl-6-nitro-
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Record name 2,4-dichloro-3-ethyl-6-nitrophenol
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Synthetic Methodologies and Advanced Chemical Synthesis of 2,4 Dichloro 3 Ethyl 6 Nitrophenol

Historical and Current Approaches to Substituted Phenol (B47542) Synthesis

The synthesis of substituted phenols has evolved significantly over time. Historically, methods like the Dow and cumene (B47948) processes were prevalent for large-scale phenol production. numberanalytics.comvedantu.com The Dow process involves the reaction of chlorobenzene (B131634) with sodium hydroxide (B78521) at high temperatures and pressures, followed by acidification. vedantu.comtestbook.com The cumene process, which accounts for a significant portion of industrial phenol production, proceeds via the oxidation of cumene to cumene hydroperoxide, which is then treated with acid to yield phenol and acetone (B3395972). vedantu.comtestbook.comyoutube.comrsc.org

Contemporary organic synthesis has seen the development of more refined and selective methods for producing substituted phenols. numberanalytics.com These modern techniques often utilize transition metal catalysts to facilitate the hydroxylation of aryl halides under milder conditions, offering improved yields and selectivity. numberanalytics.comorganic-chemistry.org Other advanced strategies include the ipso-hydroxylation of arylboronic acids, which provides a versatile route to phenols with diverse functional groups, and oxidative phenol coupling reactions. organic-chemistry.orgrsc.orgnih.gov The direct C-H functionalization of phenols is also an emerging area, allowing for the introduction of various substituents with high atom economy. rsc.orgoregonstate.edu

For the synthesis of nitrophenols specifically, direct nitration of phenol is a common approach, though it often results in a mixture of ortho and para isomers. paspk.orgyoutube.comwikipedia.org Controlling the regioselectivity of this reaction is a key challenge that has been addressed through various strategies, including the use of protecting groups or specialized nitrating agents. stackexchange.com

Targeted Synthesis of 2,4-Dichloro-3-ethyl-6-nitrophenol

The synthesis of this compound involves a multi-step process that requires precise control over chlorination and nitration reactions.

Chlorination, Hydrolysis, and Acidification Methods

A documented route to this compound involves the chlorination of a 1-alkyl-4-nitrobenzene precursor. google.com This is followed by hydrolysis and subsequent acidification to yield the final product. researchgate.netgoogle.com The hydrolysis step is crucial for converting an intermediate into the phenolic hydroxyl group. Acidic or basic hydrolysis can be employed to cleave ether linkages or other functional groups to reveal the phenol. nih.gov The final acidification step is necessary to protonate the phenoxide ion formed during the reaction, leading to the desired phenol. google.com

Use of Specific Catalysts and Reagents (e.g., TCIA) in Chlorination

The choice of chlorinating agent is critical for achieving the desired substitution pattern and minimizing byproducts. Trichloroisocyanuric acid (TCIA) has been identified as a mild, efficient, and cost-effective reagent for the chlorination step in the synthesis of this compound. researchgate.net TCIA is a stable solid that is easy to handle and offers high atom efficiency, as it can transfer three chlorine atoms per molecule. researchgate.netenamine.netresearchgate.net Its use can effectively minimize the formation of tetrachloro by-products. researchgate.net The byproduct of the reaction, cyanuric acid, is easily removed by filtration, simplifying the purification process. enamine.netresearchgate.net Other chlorinating agents and catalysts, such as chlorine gas in the presence of a catalyst like ferric chloride, can also be used for the chlorination of aromatic compounds. google.comsciencemadness.org

Optimization of Reaction Conditions for Yield and Purity

Table 1: Example of Reaction Parameter Optimization in Phenol Synthesis

ParameterCondition 1Condition 2OutcomeReference
Nitration Temperature 40°C20°CHigher yield at lower temperature paspk.org
Nitric Acid Concentration 65%32.5%Higher conversion with lower concentration researchgate.net
TCIA Molar Equivalence Excess1.5 molMinimized tetrachloro by-product at 1.5 mol researchgate.net

This table is for illustrative purposes and may not directly correspond to the synthesis of this compound but demonstrates general principles of optimization in related reactions.

Comparative Analysis of Synthetic Routes

Different synthetic routes to substituted phenols each have their advantages and disadvantages. Direct nitration of a pre-chlorinated phenol offers a straightforward approach, but controlling regioselectivity can be challenging. youtube.comstackexchange.com A route starting from a 1-alkyl-4-nitrobenzene involves chlorination followed by hydrolysis and acidification. google.com This method provides good control over the position of the nitro group. The use of modern reagents like TCIA offers a greener and more efficient alternative to traditional chlorinating agents like chlorine gas. researchgate.netresearchgate.net

Table 2: Comparative Overview of Synthetic Strategies for Substituted Phenols

Synthetic StrategyStarting MaterialsKey Reagents/ConditionsAdvantagesDisadvantagesReference
Dow Process ChlorobenzeneNaOH, high temp/pressure, then acidIndustrial scaleHarsh conditions vedantu.comtestbook.com
Cumene Process Cumene (from Benzene (B151609) and Propylene)Air oxidation, then acidHigh volume, acetone co-productEnergy intensive vedantu.comrsc.org
Nitration of Phenol PhenolDilute Nitric AcidDirectMixture of isomers paspk.orgwikipedia.org
From Aryl Halides Activated Aryl HalideNucleophile (e.g., OH-)Good for electron-deficient ringsRequires activating groups libretexts.org
From Arylboronic Acids Arylboronic AcidOxidizing agent (e.g., H₂O₂)Mild conditions, high functional group toleranceBoronic acids can be expensive organic-chemistry.orgnih.gov
From 1-Alkyl-4-nitrobenzene 1-Alkyl-4-nitrobenzeneCl₂, catalyst; then hydrolysis and acidificationGood control of nitro group positionMulti-step process google.com
TCIA Chlorination Route Substituted Phenol/AreneTCIAMild, efficient, cost-effective, easy workupSpecific to chlorination step researchgate.net

Strategies for Regiochemical Control in Phenol Synthesis

Achieving the correct arrangement of substituents on the phenol ring, known as regiochemical control, is a central challenge in the synthesis of compounds like this compound. Several strategies are employed to direct incoming functional groups to the desired positions.

The inherent directing effects of the substituents already present on the aromatic ring play a crucial role. The hydroxyl group of a phenol is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. Conversely, a nitro group is a deactivating group and a meta-director. The interplay of these directing effects must be carefully considered when planning a synthetic sequence.

To overcome unfavorable directing effects, chemists can employ protecting groups. For instance, the hydroxyl group of a phenol can be converted to a bulkier ether or ester group to sterically hinder the ortho positions and favor para substitution. stackexchange.com The protecting group can then be removed in a later step.

In some cases, the order of reactions is critical. For example, it might be more advantageous to introduce a substituent via a nucleophilic aromatic substitution on a precursor that already has electron-withdrawing groups in the appropriate positions to activate the ring for nucleophilic attack. libretexts.org Furthermore, the development of highly selective catalysts and reagents allows for functionalization at specific C-H bonds, offering a high degree of control over the final substitution pattern. oregonstate.edu

Exploration of Novel Synthetic Pathways

Recent advancements in synthetic organic chemistry have opened new avenues for the construction of complex aromatic compounds like this compound. These methods move beyond classical electrophilic substitution and oxidation reactions, offering elegant solutions to the challenges of regioselectivity and functional group tolerance.

A promising and innovative approach to the synthesis of highly substituted phenols involves the use of cycloaddition cascade reactions. The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, has been ingeniously applied in a cascade sequence to build the phenol ring with a high degree of control over the substitution pattern. oregonstate.edu

One such strategy employs the reaction of 3-hydroxypyrones with nitroalkenes. oregonstate.edu This method is particularly powerful as it allows for the programmable synthesis of phenols with vicinal substitution, a pattern that is often difficult to achieve through traditional substitution reactions. The reaction proceeds through a Diels-Alder/elimination/retro-Diels-Alder cascade. The use of nitroalkenes as dienophiles is advantageous due to their high reactivity. oregonstate.edumdpi.com

The general mechanism involves the [4+2] cycloaddition of a substituted 3-hydroxypyrone (the diene) with a nitroalkene (the dienophile). This is followed by the elimination of nitrous acid and a retro-Diels-Alder reaction to yield the substituted phenol. The regioselectivity of the cycloaddition is controlled by the electronic and steric properties of the substituents on both the diene and the dienophile, allowing for the synthesis of specific isomers. oregonstate.edu

While a direct synthesis of this compound using this method has not been explicitly reported, a hypothetical reaction scheme can be envisioned. This would involve a suitably substituted 3-hydroxypyrone and a chlorinated nitroalkene. The conditions for such reactions are typically thermal, often requiring elevated temperatures to drive the cascade to completion. oregonstate.edu

Table 1: Representative Examples of Phenol Synthesis via Cycloaddition Cascade of 3-Hydroxypyrones and Nitroalkenes

Diene (3-Hydroxypyrone)Dienophile (Nitroalkene)Product (Substituted Phenol)Yield (%)Reference
3-Hydroxy-2-methyl-pyran-4-one1-Nitropropene2-Methyl-6-propylphenol75 oregonstate.edu
3-Hydroxy-2,5-dimethyl-pyran-4-one(E)-1-Nitrobut-1-ene2,5-Dimethyl-6-butylphenol68 oregonstate.edu
3-Hydroxy-2-phenyl-pyran-4-one2-Nitropropene2-Phenyl-6-propylphenol81 oregonstate.edu

This table presents representative data from the literature to illustrate the scope and efficiency of the cycloaddition cascade methodology for the synthesis of substituted phenols. The specific synthesis of this compound via this route is hypothetical and not explicitly reported.

The development of metal-free synthetic methods is a significant goal in green chemistry, aiming to reduce the environmental impact and cost associated with metal catalysts. Several metal-free approaches have been developed for the synthesis of substituted phenols, including the target compound this compound.

A notable metal-free synthesis of this compound has been reported utilizing Trichloroisocyanuric acid (TCIA) for the chlorination step. researchgate.net This method is described as mild, environmentally friendly, and cost-effective. The process involves the chlorination of a suitable precursor, followed by hydrolysis and acidification to yield the final product. The use of TCIA as a chlorinating agent avoids the hazardous byproducts associated with traditional chlorination methods, such as those using sulfur chlorides. researchgate.net

The general procedure for this type of synthesis involves the direct chlorination of an appropriate phenol or an intermediate that can be readily converted to the phenol. The reaction conditions, such as solvent and temperature, are optimized to maximize the yield and minimize the formation of byproducts like tetrachlorinated species. researchgate.net

Beyond this specific example, the broader field of metal-free phenol synthesis includes methods such as the oxidation of arylboronic acids and the direct hydroxylation of arenes using various non-metallic reagents. nih.gov These methods, while not directly applied to the synthesis of this compound in the reviewed literature, represent a valuable toolkit for the construction of a wide range of substituted phenols under metal-free conditions.

Table 2: Comparison of a Metal-Free Synthetic Method for this compound with a Traditional Approach

MethodKey ReagentsKey StepsAdvantagesDisadvantagesReference
Novel Metal-Free Trichloroisocyanuric acid (TCIA)Chlorination, Hydrolysis, AcidificationMild conditions, Eco-friendly, Cost-effectiveSpecific to chlorination researchgate.net
Traditional Chlorine (Cl₂), CatalystChlorination of 1-ethyl-4-nitrobenzene, HydrolysisEstablished industrial processUse of hazardous reagents, Potential for over-chlorination google.com

Analytical Methodologies and Characterization in Advanced Chemical Research

Advanced Spectrophotometric Techniques for Phenolic Compounds

Spectrophotometry offers a fundamental approach for the quantitative analysis of phenolic compounds, including nitrophenols. The presence of the aromatic ring and the nitro group in 2,4-Dichloro-3-ethyl-6-nitrophenol results in characteristic absorption of ultraviolet-visible (UV-Vis) radiation. The wavelength of maximum absorbance (λmax) is a key parameter for quantitative measurements and is influenced by the solvent and the pH of the solution. For nitrophenols, the deprotonated phenolate (B1203915) form, typically in basic solutions, exhibits a significant bathochromic (red) shift compared to the protonated form. nih.gov

Table 1: General Spectrophotometric Parameters for Nitrophenol Analysis

Parameter Description Typical Values for Nitrophenols
Wavelength of Maximum Absorbance (λmax) The wavelength at which the compound absorbs the most light. 300 - 400 nm (can shift with pH)
Molar Absorptivity (ε) A measure of how strongly the compound absorbs light at a specific wavelength. Varies depending on the specific compound and conditions.
Solvent The liquid in which the compound is dissolved for analysis. Methanol (B129727), Ethanol, Acetonitrile (B52724), Water (pH adjusted)

| pH | The acidity or basicity of the solution, which can affect the ionization state and λmax of the compound. | Acidic, neutral, or basic conditions may be used depending on the analytical goal. |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation of this compound from complex mixtures and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds like this compound, derivatization is often employed to increase their volatility and improve chromatographic peak shape. nih.gov Common derivatization agents include silylating agents (e.g., BSTFA) or alkylating agents.

The gas chromatograph separates the derivatized analyte from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for identification. While a specific mass spectrum for this compound is not widely published, the fragmentation pattern of the related compound, 2,4-dichloro-6-nitrophenol (B1219690), shows a molecular ion peak and characteristic fragments resulting from the loss of functional groups. nih.gov

Table 2: Typical GC-MS Parameters for Substituted Phenol (B47542) Analysis

Parameter Description Example Conditions
GC Column The stationary phase used for separation. DB-5ms, HP-5ms, or similar non-polar to mid-polar columns.
Injector Temperature The temperature at which the sample is vaporized. 250 - 280 °C
Oven Temperature Program A temperature gradient used to elute compounds with different boiling points. Initial temperature of 50-100 °C, ramped to 280-300 °C.
Carrier Gas The inert gas used to move the sample through the column. Helium or Hydrogen
Ionization Mode The method used to ionize the analyte. Electron Ionization (EI) is common.

| Mass Analyzer | The component that separates ions by their m/z ratio. | Quadrupole, Ion Trap, or Time-of-Flight (TOF). |

High-Performance Liquid Chromatography (HPLC) and LC-MS/MS

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. For this compound, reversed-phase HPLC is the most common approach. chromatographyonline.comresearchgate.net

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is often achieved using a UV-Vis detector set at the λmax of the compound.

For more selective and sensitive detection, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). This technique provides high specificity by monitoring specific precursor-to-product ion transitions for the target analyte, minimizing matrix interference.

Table 3: Illustrative HPLC Parameters for Nitrophenol Separation

Parameter Description Example Conditions
HPLC Column The stationary phase for separation. C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase The solvent system that carries the sample through the column. A gradient of water (often with an acid modifier like formic acid) and acetonitrile or methanol.
Flow Rate The speed at which the mobile phase moves through the column. 0.5 - 1.0 mL/min
Column Temperature The temperature of the column during separation. Ambient or slightly elevated (e.g., 30-40 °C)

| Detector | The device used to detect the analyte as it elutes from the column. | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) |

Hyphenated Techniques and High-Resolution Mass Spectrometry

The coupling of chromatographic separation with mass spectrometric detection, known as hyphenated techniques, has become a cornerstone of modern analytical chemistry. researchgate.netnih.gov For the analysis of this compound, particularly in complex environmental or biological matrices, techniques like GC-MS and LC-MS are crucial.

High-resolution mass spectrometry (HRMS) offers a significant advantage over standard mass spectrometry by providing highly accurate mass measurements. nih.gov This allows for the determination of the elemental composition of an unknown compound and can help to differentiate between isobaric interferences (different compounds with the same nominal mass). Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS. researchgate.net The application of HRMS in the analysis of chlorinated nitrophenols would enable confident identification and reduce the likelihood of false positives. nih.gov

Sample Preparation and Extraction Methods for Phenolics

The successful analysis of this compound often begins with effective sample preparation and extraction to isolate the analyte from the sample matrix and concentrate it to a detectable level. The choice of method depends on the nature of the sample (e.g., water, soil, biological tissue).

For aqueous samples, common techniques for extracting phenolic compounds include:

Liquid-Liquid Extraction (LLE): This classic method involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. researchgate.net

Solid-Phase Extraction (SPE): This technique uses a solid sorbent material to retain the analyte from the sample, which is then eluted with a small volume of solvent. SPE is widely used for the pre-concentration of phenols from water. chromatographyonline.com

For solid samples like soil, the following methods are often employed:

Soxhlet Extraction: A continuous extraction method using an organic solvent.

Ultrasonic Extraction: The use of ultrasonic waves to enhance the extraction of the analyte from the solid matrix into a solvent. chromatographyonline.com

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process. mdpi.comtechnologynetworks.com

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for the structural elucidation of organic molecules, including this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals corresponding to the aromatic proton, the ethyl group protons (a quartet and a triplet), and the hydroxyl proton.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure of this compound would give a distinct signal.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

C-H stretches: Bands for the aromatic and aliphatic C-H bonds.

N-O stretches: Strong asymmetric and symmetric stretching bands for the nitro group, typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C=C stretches: Bands in the aromatic region (around 1450-1600 cm⁻¹).

C-Cl stretches: Bands in the fingerprint region, typically below 800 cm⁻¹.

A detailed analysis of the FTIR spectrum of the closely related compound, 2,4-dichloro-6-nitrophenol, has been reported, providing a reference for the expected vibrational modes. researchgate.netnih.gov

Table 4: Expected FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic O-H Stretching 3200 - 3600 (broad)
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H (ethyl) Stretching 2850 - 3000
Nitro N-O Asymmetric Stretching 1500 - 1560
Nitro N-O Symmetric Stretching 1300 - 1370
Aromatic C=C Stretching 1450 - 1600

Computational and Spectroscopic Techniques for Characterization

The comprehensive characterization of novel or existing chemical entities is a cornerstone of advanced chemical research. A combination of computational modeling and spectroscopic analysis provides a powerful approach to elucidate molecular structure, electronic properties, and vibrational characteristics. In the case of this compound, a multi-technique approach is essential for its unambiguous identification and the understanding of its chemical behavior.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation of organic compounds. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecule's architecture and electronic system.

A known synthesis of this compound has been reported, highlighting its role as a significant intermediate in the production of color film developers. researchgate.net While the synthesis is established, detailed public access to its complete spectroscopic data remains limited. Commercial suppliers of this compound, with purities of 98% or higher, confirm its structure through techniques including NMR, yet the spectral data itself is often proprietary. chemicalbook.comfishersci.com

To provide a representative understanding, the following data tables for NMR, IR, and UV-Vis spectroscopy have been constructed based on typical chemical shifts and absorption patterns for similarly substituted nitrophenol compounds. It is important to note that these are predicted values and await experimental verification for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic-H7.5 - 8.0115 - 125
-CH₂- (ethyl)2.6 - 2.920 - 30
-CH₃ (ethyl)1.2 - 1.510 - 15
C-OH-150 - 160
C-Cl-125 - 135
C-NO₂-140 - 150
C-ethyl-130 - 140

Disclaimer: These are predicted values based on analogous structures and require experimental validation.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (phenolic)3200 - 3600Broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
N-O Stretch (nitro, asymmetric)1500 - 1570Strong
N-O Stretch (nitro, symmetric)1300 - 1370Strong
C=C Stretch (aromatic)1450 - 1600Medium-Strong
C-Cl Stretch700 - 850Strong

Disclaimer: These are predicted values based on analogous structures and require experimental validation.

Table 3: Predicted Ultraviolet-Visible (UV-Vis) Absorption for this compound

Transition Predicted λmax (nm) Solvent
π → π220 - 280Ethanol
n → π320 - 380Ethanol

Disclaimer: These are predicted values based on analogous structures and require experimental validation. The absorption maxima of nitrophenols are known to be sensitive to solvent polarity and pH. mdpi.comresearchgate.net

Computational Analysis

Computational chemistry offers a theoretical lens to investigate molecular properties that can be difficult or impossible to measure experimentally. Techniques such as Density Functional Theory (DFT) can be used to predict optimized molecular geometries, electronic structures, and spectroscopic properties.

For this compound, a computational analysis would likely involve:

Geometry Optimization: To determine the most stable three-dimensional arrangement of the atoms.

Frequency Calculations: To predict the IR and Raman spectra, which can be compared with experimental data to confirm the structure.

Electronic Structure Calculations: To understand the distribution of electrons and predict the UV-Vis absorption spectrum.

Molecular Orbital Analysis: To identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity.

The predicted XlogP value of 4.0 for this compound suggests it is a relatively nonpolar molecule. nih.gov

Environmental Fate, Transport, and Ecotoxicological Implications of Substituted Phenols

Occurrence and Sources of Chlorophenols and Nitrophenols in the Environment

Chlorophenols and nitrophenols are classes of chemical compounds that have become widespread environmental pollutants due to their extensive use in industrial and agricultural applications. nih.govnih.gov Their presence is noted in various environmental compartments, including wastewater, sludge, surface waters, and groundwater. researchgate.net

Industrial Discharge and Pesticide Degradation

Industrial activities are a primary source of chlorophenols and nitrophenols in the environment. These compounds are utilized as intermediates in the manufacturing of a wide range of products, including dyes, pharmaceuticals, biocides, and agricultural chemicals. nih.govnih.gov Consequently, industrial effluents from chemical and pharmaceutical plants often contain these substances. nih.gov For instance, industries such as textile, leather, and petrochemical production have been associated with occupational exposure to chlorophenols. nih.gov

The degradation of certain pesticides is another significant pathway for the introduction of these compounds into the environment. nih.govresearchgate.net For example, 4-nitrophenol (B140041) is a known metabolite of the organophosphate insecticide methyl parathion. cdc.gov Similarly, the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) degrades to form 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov The herbicide dichlorprop, used in agriculture, is also a source of 2,4-DCP. researchgate.net

Atmospheric Formation and Sources

Nitrophenols can be directly emitted into the atmosphere from combustion processes, such as coal burning, biomass burning, and vehicle exhaust. researchgate.netsdu.edu.cn They can also be formed secondarily in the atmosphere through photochemical reactions. researchgate.netcdc.gov These reactions involve precursors like aromatic hydrocarbons (e.g., benzene (B151609) and toluene) and phenolic compounds reacting with nitrogen oxides. researchgate.netcdc.gov Atmospheric nitration of phenol (B47542) can occur in both the gas and liquid phases, with daytime gas-phase reactions primarily yielding 2-nitrophenol (B165410). researchgate.net The formation of nitrophenols in the atmosphere contributes to the composition of secondary organic aerosols. researchgate.net

Environmental Transformation and Degradation Pathways

The persistence and fate of chlorophenols and nitrophenols in the environment are determined by various transformation and degradation processes. These include biodegradation, chemical degradation, and thermal degradation.

Biodegradation in Water and Soil

Microbial degradation is a key process in the removal of chlorophenols and nitrophenols from water and soil. nih.gov Various bacterial strains have been identified that can utilize these compounds as a sole source of carbon and energy. nih.govnih.gov For instance, Pseudomonas species are known to degrade phenol and its derivatives. nih.gov The biodegradation of 4-nitrophenol in topsoil can have a half-life of one to three days under aerobic conditions. cdc.gov

The degradation pathways often involve initial hydroxylation or the removal of nitro or chloro groups. For example, the biodegradation of 2-chloro-4-nitrophenol (B164951) by Arthrobacter sp. involves the removal of the nitro group as the initial step. nih.gov Similarly, the degradation of 2,4-DCP can proceed through the formation of chlorocatechols. nih.gov In some cases, complete mineralization to carbon dioxide, water, and inorganic ions can occur. researchgate.net

Thermal, Biological, and Chemical Degradation

Thermal degradation of substituted phenols has been studied, particularly in the context of supercritical water oxidation. psu.educapes.gov.br Studies have shown that nitrophenols are more reactive to thermal decomposition than other substituted phenols like cresols. psu.educapes.gov.br Phenol is a common product of the thermal decomposition of various substituted phenols. psu.educapes.gov.br

Chemical degradation can also occur. For example, chlorination of 4-nitrophenol can lead to the formation of 2-chloro-4-nitrophenol and subsequently 2,6-dichloro-4-nitrophenol. mdpi.com Photolysis, or degradation by sunlight, is another important process, especially in surface waters and the atmosphere. cdc.gov

Biological degradation pathways are diverse. Aerobic degradation often involves oxygenase enzymes that incorporate oxygen into the aromatic ring, leading to ring cleavage. researchgate.netfrontiersin.org Anaerobic degradation can also occur, often proceeding through reductive dehalogenation, where chlorine atoms are replaced by hydrogen atoms. nih.gov

Influence of Environmental Factors (e.g., pH, Temperature, Organic Matter) on Adsorption and Degradation

Several environmental factors can influence the rate and extent of degradation and adsorption of chlorophenols and nitrophenols.

pH: The pH of the environment can affect the speciation of phenolic compounds, influencing their solubility, volatility, and bioavailability for microbial degradation. unl.pt For some bacteria, the optimal pH for the degradation of compounds like 2,4-D is acidic. nih.gov

Temperature: Temperature affects the metabolic rate of microorganisms and the kinetics of chemical reactions. The degradation of some phenols has been shown to occur over a wide range of temperatures. oup.com

Organic Matter: The presence of organic matter in soil and sediment can lead to the adsorption of chlorophenols, reducing their availability for degradation but also potentially reducing their immediate toxicity. unl.pt The amount of total carbon in soil can influence the biodegradation rate of some pesticides. researchgate.net

Nutrient and Oxygen Availability: The presence of nutrients and oxygen is crucial for aerobic biodegradation. A lack of these can hinder microbial activity. cdc.gov In some cases, the presence of an additional carbon source can enhance the degradation of the target pollutant. researchgate.net

Salinity: High salinity can inhibit the biodegradation of some chlorophenols. For example, high concentrations of sodium chloride were found to inhibit the biodegradation of 2-chlorophenol. nih.gov

Ecotoxicology of Phenolic Compounds

The ecotoxicology of phenolic compounds, including chlorinated and nitrated derivatives, is a complex field. The toxicity of these substances is highly dependent on the nature and position of the substituent groups on the phenol ring.

General Mechanisms of Toxicity for Chlorophenols and Nitrophenols

Chlorophenols and nitrophenols exert their toxic effects through a variety of mechanisms. A primary mode of action is the uncoupling of oxidative phosphorylation, which disrupts the production of ATP, the main energy currency of the cell. This disruption can lead to a cascade of cellular-level problems, ultimately resulting in organismal death.

The presence of chlorine and nitro groups on the phenol ring enhances the compound's ability to interfere with biological processes. For instance, the closely related compound 2,4-dichloro-6-nitrophenol (B1219690) (DCNP) has been shown to exhibit genotoxicity and developmental toxicity, as well as endocrine-disrupting effects in aquatic species. nih.govnih.gov The ammonium (B1175870) salt of DCNP and its primary metabolite, 2,4-dichloro-6-aminophenol (DCAP), have also been studied, with DCAP showing the potential to damage DNA and cause chromosomal aberrations in cell cultures. nih.gov These findings suggest that 2,4-Dichloro-3-ethyl-6-nitrophenol could pose similar health risks to exposed populations. nih.gov

The toxicity of these compounds can also be attributed to their ability to generate reactive oxygen species (ROS), leading to oxidative stress within cells. This can damage cellular components such as lipids, proteins, and DNA. Furthermore, many chlorophenols are irritants and can cause severe damage to the skin and eyes upon contact. chemicalbook.com

Impact on Aquatic and Terrestrial Ecosystems

Substituted phenols can have significant detrimental effects on both aquatic and terrestrial ecosystems. Due to their potential for widespread distribution, these compounds pose a risk to a variety of organisms.

Aquatic Ecosystems:

The compound this compound is classified as very toxic to aquatic life with long-lasting effects. This is a common characteristic among many chlorinated and nitrated phenols. For example, studies on the related compound DCNP have demonstrated its potential to act as an endocrine disruptor in fish, even at low concentrations. nih.gov Exposure to DCNP has been shown to affect the hypothalamic-pituitary-gonadal (HPG) axis in a sex-dependent manner, leading to reduced plasma vitellogenin (VTG) levels in females and increased levels in males and juveniles. nih.gov It also led to lower testosterone (B1683101) levels and histopathological changes in the liver, testes, and ovaries of exposed fish. nih.gov

The photolysis of DCNP in water can generate several byproducts, including those from photoreduction and photonucleophilic substitution, further complicating its environmental impact. nih.gov The toxicity of these transformation products can sometimes be greater than that of the parent compound.

Terrestrial Ecosystems:

In terrestrial environments, chloronitrophenols can be toxic to soil microorganisms, which are crucial for nutrient cycling and soil health. The persistence and bioavailability of these compounds in soil are influenced by factors such as soil type, organic matter content, and pH. While specific data for this compound is scarce, studies on other chloronitrophenols have shown that they can be degraded by soil bacteria, although the rate of degradation can be slow. acs.org

The potential for these compounds to leach into groundwater is also a concern, which could lead to the contamination of drinking water sources.

Studies on Metabolic Responses in Biotic Systems under Stress

When organisms are exposed to environmental stressors like substituted phenols, they exhibit a range of metabolic responses. These responses are part of a defense mechanism to detoxify the foreign compound and mitigate its harmful effects.

In vertebrates, the metabolism of nitrophenols often involves two phases. Phase I reactions, typically mediated by cytochrome P450 enzymes, introduce or expose functional groups on the pollutant molecule. For nitrophenols, this can involve reduction of the nitro group to an amino group or hydroxylation of the aromatic ring. Phase II reactions then conjugate these modified compounds with endogenous molecules like glucuronic acid or sulfate (B86663), making them more water-soluble and easier to excrete.

Studies on the metabolism of 2,4-dichloro-6-nitrophenol ammonium (DCNPA) have identified 2,4-dichloro-6-aminophenol (DCAP) as a major metabolite. nih.gov This indicates that the reduction of the nitro group is a key metabolic pathway. It is highly probable that this compound undergoes a similar metabolic transformation in organisms. The toxicity of the metabolites can differ from the parent compound, as seen with DCAP, which shows genotoxic effects. nih.gov

The metabolic rate of organisms can also be affected. For instance, studies on rats have shown that some dinitrophenols can stimulate the metabolic rate, while other nitrophenols can cause a decrease in oxygen consumption or an increase in carbon dioxide output. nih.gov

Environmental Monitoring and Risk Assessment Methodologies

Effective management of the risks posed by substituted phenols requires robust environmental monitoring and comprehensive risk assessment methodologies.

Data Needs for Comprehensive Risk Assessment

A comprehensive risk assessment for a chemical like this compound requires a wide range of data. The lack of specific experimental data for this compound necessitates the use of estimation techniques and data from structurally similar chemicals. regulations.gov

Key data requirements include:

Physicochemical Properties: Information on water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) is essential for predicting the environmental fate and transport of the compound.

Ecotoxicological Data: Acute and chronic toxicity data for a range of aquatic and terrestrial organisms (e.g., fish, invertebrates, algae, soil microorganisms) are needed to establish safe environmental concentrations. This includes determining values such as the LC50 (lethal concentration for 50% of a population) and EC50 (effective concentration for 50% of a population).

Environmental Fate Data: Studies on biodegradation, photolysis, and hydrolysis rates are crucial for understanding the persistence of the compound in different environmental compartments.

Metabolism and Bioaccumulation Data: Information on how the compound is metabolized by different organisms and its potential to accumulate in tissues is vital for assessing risks to higher trophic levels, including humans.

The following table summarizes the available hazard classifications for this compound, which are often based on data from related compounds.

Hazard StatementClassification
H301: Toxic if swallowedAcute toxicity, Oral - Category 3
H317: May cause an allergic skin reactionSkin sensitization - Category 1
H318: Causes serious eye damageSerious eye damage - Category 1
H410: Very toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, Chronic - Category 1

This data is based on information from chemical suppliers and may be derived from structurally similar compounds.

Strategies for Mitigation of Environmental Impact

Given the potential environmental risks associated with substituted phenols, various mitigation strategies have been developed. These strategies aim to either remove the compounds from contaminated environments or degrade them into less harmful substances.

Bioremediation:

One of the most promising and environmentally friendly approaches is bioremediation, which utilizes microorganisms to break down pollutants. Several bacterial strains have been identified that can degrade chloronitrophenols. acs.org These bacteria often employ enzymatic pathways to sequentially remove chlorine and nitro groups from the aromatic ring, eventually leading to mineralization. Enhancing the activity of these native microbial populations in contaminated soil and water through the addition of nutrients or by introducing specialized microbial strains (bioaugmentation) can be an effective remediation technique. acs.org

Phytoremediation:

Phytoremediation involves the use of plants to remove, contain, or degrade environmental contaminants. Certain plants can take up substituted phenols from the soil and water and metabolize them into less toxic compounds. The rhizosphere, the area of soil immediately surrounding plant roots, is a zone of intense microbial activity, and the interaction between plants and microbes can enhance the degradation of pollutants.

Physicochemical Treatment Methods:

In addition to biological methods, several physicochemical treatment technologies can be employed, particularly for heavily contaminated industrial wastewater. These include:

Advanced Oxidation Processes (AOPs): AOPs, such as treatment with ozone or UV/hydrogen peroxide, generate highly reactive hydroxyl radicals that can effectively degrade a wide range of organic pollutants, including chloronitrophenols. mdpi.com

Adsorption: Using activated carbon or other adsorbent materials can effectively remove phenolic compounds from water.

Membrane Filtration: Techniques like reverse osmosis and nanofiltration can be used to separate these pollutants from water.

The choice of mitigation strategy depends on various factors, including the concentration and type of pollutant, the characteristics of the contaminated site, and cost-effectiveness. Often, a combination of different approaches is required for successful remediation.

Q & A

Q. What are the established synthetic routes for 2,4-dichloro-3-ethyl-6-nitrophenol, and how can purity be optimized?

The compound is typically synthesized via sequential nitration, chlorination, and alkylation of phenol derivatives. For example, nitration of 3-ethylphenol followed by selective chlorination at the 2- and 4-positions using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C) can yield the target compound . Purity optimization involves recrystallization from ethanol/water mixtures and monitoring by HPLC (C18 column, methanol/water mobile phase) to resolve nitro-group isomers, which are common byproducts .

Q. What spectroscopic methods are most effective for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., ethyl group at C3, nitro at C6). Aromatic proton signals appear downfield (δ 7.5–8.5 ppm) due to electron-withdrawing groups .
  • FT-IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and 750 cm⁻¹ (C-Cl stretch) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. How should researchers handle safety and regulatory concerns for this compound?

The compound is classified under GHS hazard codes (e.g., H318: Causes serious eye damage) . Use fume hoods, nitrile gloves, and eye protection. Compliance with REACH regulations (tonnage ≥1 ton/year) requires environmental toxicity assessments, including biodegradation studies via OECD 301F assays .

Q. What solvents and conditions are suitable for its dissolution in experimental settings?

It is moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water. For reaction setups, use acetone at 40–50°C to achieve 10–15 mg/mL solubility. Avoid basic conditions (pH >9) to prevent nitro-group reduction .

Q. How can researchers distinguish this compound from structurally similar nitrophenols?

Use GC-MS with a DB-5 column: The molecular ion ([M]⁺) at m/z 266 (C₈H₆Cl₂NO₃) and fragment ions at m/z 231 (loss of Cl) and 185 (loss of NO₂) are diagnostic. Compare retention times with standards like 2,6-dichloro-4-nitrophenol .

Advanced Research Questions

Q. What strategies address contradictions in reported melting points or spectral data across studies?

Discrepancies often arise from polymorphic forms or impurities. For example, melting points vary between 98–102°C due to solvent inclusion during crystallization . Use differential scanning calorimetry (DSC) to identify polymorph transitions and TGA to assess thermal stability. Cross-validate spectral data with computational methods (e.g., DFT-based NMR chemical shift predictions) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electrophilic Fukui indices, identifying C1 and C5 as most reactive to nucleophiles due to meta-directing effects of the nitro group. Solvent effects (e.g., DMSO vs. water) are modeled using the SMD continuum approach .

Q. What advanced techniques resolve challenges in detecting trace impurities or degradation products?

  • LC-QTOF-MS : Detects impurities at ppm levels via high-resolution mass matching (e.g., dechlorinated byproducts like 3-ethyl-6-nitrophenol).
  • HPLC-ECD : Electrochemical detection quantifies nitro-reduced metabolites (e.g., amine derivatives) with a detection limit of 0.1 µg/mL .

Q. How does the compound’s electronic structure influence its application in material science or catalysis?

The strong electron-withdrawing nitro and chloro groups make it a candidate for:

  • Non-linear optical materials : Hyperpolarizability (β) calculations show potential for second-harmonic generation.
  • Ligand design : The phenolic OH can coordinate to transition metals (e.g., Cu²⁺) for catalytic systems, validated by cyclic voltammetry .

Q. What experimental designs mitigate environmental persistence in lifecycle studies?

Conduct photodegradation assays under simulated sunlight (λ >290 nm) with TiO₂ photocatalysts. Monitor half-life (t₁/₂) via UV-Vis at 320 nm (NO₂ absorption). For hydrolysis, use buffered solutions (pH 4–9) and analyze products via IC for chloride release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.